Boc-NH-C12-NH2 (CAS: 109792-60-1), also known as N-Boc-1,12-dodecanediamine, is a highly versatile, mono-protected homobifunctional aliphatic crosslinker [1]. It features a 12-carbon hydrophobic alkyl chain flanked by a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This specific configuration provides an extended spatial distance of approximately 15 Å and a high degree of lipophilicity. In industrial and advanced laboratory procurement, it is primarily sourced as a premium precursor for the asymmetric synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticle (LNP) components, and heterobifunctional materials, where precise, step-wise derivatization is mandatory to avoid complex mixtures [2].
Attempting to substitute Boc-NH-C12-NH2 with the significantly cheaper, unprotected 1,12-dodecanediamine for asymmetric coupling inevitably results in a statistical distribution of unreacted, mono-substituted, and bis-substituted products [1]. Because the two terminal amines on the unprotected diamine possess identical nucleophilicity, achieving mono-derivatization requires large stoichiometric excesses and complex, low-yielding chromatographic separations, often capping the effective yield of the desired mono-adduct at below 40%. In contrast, the pre-installed Boc group in Boc-NH-C12-NH2 completely desymmetrizes the molecule, guaranteeing strict regioselectivity at the free amine and enabling near-quantitative yields (>90%) during the attachment of high-value payloads, such as E3 ligase ligands or proprietary fluorophores [2].
When synthesizing heterobifunctional molecules like PROTACs, the initial coupling step is critical. Utilizing Boc-NH-C12-NH2 allows for direct, regioselective amide bond formation at the single free amine, routinely achieving >90% isolated yields of the mono-adduct [1]. Conversely, using unprotected 1,12-dodecanediamine as a baseline comparator results in a statistical mixture, where the theoretical maximum yield of the mono-substituted product is 50%, but practical isolated yields often drop to 30-40% due to the difficulty of separating the mono-adduct from the bis-adduct and unreacted diamine [1].
| Evidence Dimension | Isolated yield of mono-derivatized asymmetric intermediate |
| Target Compound Data | >90% yield (regioselective coupling) |
| Comparator Or Baseline | Unprotected 1,12-dodecanediamine (<40% practical yield) |
| Quantified Difference | >50% absolute increase in target intermediate yield |
| Conditions | Standard amide coupling (e.g., HATU/DIPEA) with equimolar high-value ligand |
Procuring the mono-Boc protected diamine prevents the catastrophic waste of expensive proprietary ligands and eliminates severe chromatographic bottlenecks.
The 12-carbon aliphatic chain of Boc-NH-C12-NH2 provides a highly lipophilic spacer with an extended length of approximately 15-16 Å [1]. When compared to hydrophilic linkers of similar length, such as Boc-NH-PEG4-NH2, the C12 alkyl chain exhibits a significantly higher logP contribution and distinct conformational rigidity. For certain PROTAC targets where the E3 ligase and the target protein interfaces require hydrophobic packing to stabilize the ternary complex, the C12 linker minimizes the entropic penalty of binding, whereas PEG-based linkers can introduce unfavorable desolvation energies [2].
| Evidence Dimension | Linker lipophilicity and desolvation energy profile |
| Target Compound Data | High logP contribution, hydrophobic packing stabilization |
| Comparator Or Baseline | Boc-NH-PEG4-NH2 (Hydrophilic, higher desolvation penalty in hydrophobic pockets) |
| Quantified Difference | Fundamental shift from hydrophilic flexibility to hydrophobic rigidity |
| Conditions | Ternary complex formation in hydrophobic protein-protein interaction interfaces |
Selecting the C12 alkyl linker over a PEG linker is critical when target degradation relies on hydrophobic protein-protein interface stabilization.
In the formulation of functionalized lipid nanoparticles (LNPs), the precursor must seamlessly integrate into the lipid bilayer. The 12-carbon chain of Boc-NH-C12-NH2 closely mimics the hydrophobic tail lengths of structural lipids (typically C12-C18), providing sufficient van der Waals interactions for stable membrane anchoring[1]. In contrast, substituting with a shorter homolog like Boc-NH-C6-NH2 results in insufficient lipophilicity, leading to poor bilayer retention, phase separation, and premature leaching of the functionalized conjugate into the aqueous phase during formulation or storage [1].
| Evidence Dimension | Hydrophobic tail insertion and bilayer retention |
| Target Compound Data | C12 chain (stable van der Waals integration with standard lipids) |
| Comparator Or Baseline | Boc-NH-C6-NH2 (insufficient length for stable anchoring) |
| Quantified Difference | Elimination of premature aqueous leaching due to matched hydrophobic thickness |
| Conditions | LNP formulation and storage in aqueous buffer |
Ensures that downstream amine-functionalized lipid conjugates remain stably embedded in the LNP structure without degrading formulation integrity.
Directly following from its ability to prevent statistical bis-substitution, Boc-NH-C12-NH2 is the precursor of choice for synthesizing PROTACs that require a highly hydrophobic, ~15 Å spacer. It allows for the efficient, step-wise attachment of the target ligand and the E3 ligase binder without wasting expensive intermediates [1].
Leveraging its C12 hydrophobic tail, this compound is ideal for synthesizing functionalized lipid anchors. The C12 chain ensures stable integration into the LNP bilayer, while the Boc-protected amine can be subsequently deprotected to expose a reactive primary amine for surface bioconjugation of targeting antibodies or peptides [2].
For industrial production of chemical probes, affinity matrices, or diagnostic crosslinkers, the strict regioselectivity provided by the mono-Boc protection ensures reproducible, scalable manufacturing of asymmetric molecules, drastically reducing purification costs compared to using unprotected diamines [3].